molecular formula C7H4INO2 B008628 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 19932-87-7

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B008628
CAS RN: 19932-87-7
M. Wt: 261.02 g/mol
InChI Key: ISXIMZPIWYVLBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives involves a range of strategies, including palladium-catalyzed sequential heteroarylation/acylation reactions of iodobenzenes and hypervalent iodine-mediated synthesis for the creation of 2-substituted benzoxazoles. These methods allow for the introduction of various functional groups, enhancing the compound's utility in further chemical transformations (Zhang et al., 2018), (Prakash et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various spectroscopic techniques and quantum chemical calculations, providing insights into vibrational frequencies, electronic absorption, HOMO-LUMO gaps, and molecular electrostatic potential. These analyses contribute to understanding the electronic properties and reactivity of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one (Gökce et al., 2014).

Chemical Reactions and Properties

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one reacts with various nitrogen nucleophiles to afford annelated quinazolinone derivatives among other related systems, showcasing its versatility in forming heterocyclic compounds with potential pharmacological activities (Eissa et al., 2013).

Physical Properties Analysis

The physical properties of compounds similar to 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one, such as crystal structure, have been detailed through single-crystal X-ray diffraction studies. These studies reveal the geometrical conformation and intermolecular interactions, essential for understanding the material's stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one derivatives, including their reactivity towards various chemical reagents and conditions, have been explored. Organocatalytic syntheses utilizing aryl iodide and oxone, for instance, highlight the compound's ability to undergo oxidative C-H functionalization and C-O/S bond formation, offering a pathway to synthesize benzoxazole and benzothiazole derivatives (Alla et al., 2014).

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
    • Results or Outcomes : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antileishmanial Agents

    • Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results or Outcomes : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity. In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
  • One-Pot, Three-Component Fischer Indolisation

    • Application Summary : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • Methods of Application : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results or Outcomes : The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality has been demonstrated .
  • Derivatives of 1, 3-Diazole

    • Application Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods of Application : Various methods have been reported for the synthesis of 1, 3-diazole derivatives .
    • Results or Outcomes : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Furocoumarin Angelicin

    • Application Summary : Furocoumarin angelicin found in the fruit of Psoralea corylifolia L. is structurally related to psoralen, a well-known chemical photosensitizer, which is used for treatment of different skin diseases such as psoriasis and vitiligo due to its anti-proliferative effect .
    • Methods of Application : The compound is extracted from the fruit of Psoralea corylifolia L .
    • Results or Outcomes : Anti-cancer studies treatment have found that angelicin is a natural compound .
  • Regiocontrolled Synthesis of Substituted Imidazoles
    • Application Summary : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • Methods of Application : An emphasis has been placed on the bonds constructed during the formation of the imidazole .
    • Results or Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

6-iodo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXIMZPIWYVLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476200
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

CAS RN

19932-87-7
Record name 6-Iodo-2(3H)-benzoxazolone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
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Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
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Synthesis routes and methods

Procedure details

Crude 4-Iodosalicylic acid (1.0 g, 3.8 mmol) is dissolved in THF (28 mL) and Et3N (1.15 mL, 8.2 mmol). DPPA (1.7 mL, 7.8 mmol) is added. This is heated at 70° C. overnight. The reaction mixture is then partitioned between H2O and EtOAc. The organic layer is dried and concentrated. Purification by silica gel chromatography (9/1, CH2Cl2/EtOAc) yields 472 mg crude intermediate. Trituration with ether yields 6-iodo-3H-benzooxazol-2-one (369 mg, 37%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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